molecular formula C19H18O4 B1346234 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid CAS No. 5438-22-2

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Cat. No.: B1346234
CAS No.: 5438-22-2
M. Wt: 310.3 g/mol
InChI Key: DLPKPLGMFNWETI-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxycarbonyl group and two phenyl groups attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with a suitable precursor, such as 4,4-diphenylbut-3-enoic acid, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the ethoxycarbonyl group is introduced to the butenoic acid backbone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid backbone to a single bond, forming saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid exerts its effects involves interactions with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

    4,4-Diphenylbut-3-enoic acid: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.

    Ethyl 4,4-diphenylbutanoate: A saturated analog with different chemical properties and uses.

    4,4-Diphenylbut-3-enoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethoxycarbonyl group.

Uniqueness: 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is unique due to the presence of both the ethoxycarbonyl group and the phenyl groups, which confer specific chemical and physical properties. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-ethoxycarbonyl-4,4-diphenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPKPLGMFNWETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280377
Record name 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-22-2
Record name 5438-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5438-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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